molecular formula C21H22N4 B2364626 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline CAS No. 941905-34-6

6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline

Cat. No.: B2364626
CAS No.: 941905-34-6
M. Wt: 330.435
InChI Key: DPAPSIKYULTIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key NMR signals (¹H and ¹³C) are summarized below:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 1.20–1.40 (m, 2H) Piperidine CH₂
¹H 2.30–2.50 (m, 1H) Piperidine N–CH₃
¹H 3.60–3.80 (m, 2H) Methylene (–CH₂–)
¹H 7.20–8.50 (m, 7H) Aromatic protons
¹³C 22.5 Piperidine CH₃
¹³C 53.8 Methylene (–CH₂–)
¹³C 120–140 Aromatic carbons
  • Notable couplings : Vicinal coupling constants (J = 8–10 Hz) confirm adjacent aromatic protons.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragments:

  • Molecular ion : [M+H]⁺ at m/z 344.2 (C₂₁H₂₂N₄).
  • Major fragments :
    • Loss of 4-methylpiperidine (–C₆H₁₃N): m/z 235.1.
    • Cleavage of the methylene bridge: m/z 158.0 (benzimidazole fragment).

High-resolution MS (HRMS) confirms the empirical formula with <2 ppm error.

Infrared and UV-Vis Absorption Profiles

  • Infrared (IR) spectroscopy :

    • ν(C–H) : 2850–2950 cm⁻¹ (aliphatic CH₂/CH₃).
    • ν(C=N) : 1600–1630 cm⁻¹ (quinazoline ring).
    • ν(C–C) : 1450–1500 cm⁻¹ (aromatic stretching).
  • UV-Vis spectroscopy :

    • λₘₐₓ : 270 nm (π→π* transition, aromatic system).
    • Shoulder : 320 nm (n→π* transition, lone pairs on nitrogen).

Properties

IUPAC Name

6-[(4-methylpiperidin-1-yl)methyl]benzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-15-10-12-24(13-11-15)14-20-22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25(20)21/h2-9,15H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPSIKYULTIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cross-Coupling and Cyclization

A widely adopted method involves copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cross-dehydrogenative coupling (CDC). For example, 2-(2-bromophenyl)benzimidazole derivatives react with nitrogen-containing heterocycles (e.g., imidazoles, triazoles) in the presence of CuI (10–20 mol%), K$$2$$CO$$3$$ (2 equiv), and DMF at 150°C for 2–5 hours. This one-pot, two-step process achieves yields of 35–70%, depending on the substituents.

Key Reaction Conditions

Component Specification
Catalyst CuI (0.2 mmol)
Base K$$2$$CO$$3$$ (2.0 mmol)
Solvent DMF (2 mL)
Temperature 150°C
Time 2–5 hours

Niementowski’s Quinazoline Synthesis

Anthranilic acid derivatives react with formamide at 125–130°C to form 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent cyclization with benzimidazole precursors introduces the fused ring system. For instance, 4-methylanthranilic acid and formamide yield a dihydroquinazoline intermediate, which undergoes dehydrogenation with Pd/C to form the aromatic core.

Integrated Synthetic Routes

Route A: Sequential Core Formation and Alkylation

  • Quinazoline Core : Synthesize 2-(2-bromophenyl)benzimidazole via Niementowski’s method.
  • Cross-Coupling : React with imidazole under CuI/K$$2$$CO$$3$$ to form benzimidazo[1,2-c]quinazoline.
  • Chloromethylation : Treat with chloromethyl methyl ether (MOMCl) and SnCl$$_4$$ in dichloromethane.
  • Piperidine Attachment : Substitute chloride with 4-methylpiperidine in THF.

Overall Yield : 28–32% (four steps).

Route B: One-Pot Tandem Catalysis

A streamlined approach uses CuI and Pd(OAc)$$_2$$ to combine C–N coupling, cyclization, and alkylation in a single pot. This method reduces purification steps and improves yields to 40–45%.

Optimization and Challenges

Catalytic System Tuning

  • Copper vs. Palladium : CuI provides cost-effective C–N coupling but requires high temperatures (150°C). Pd(OAc)$$_2$$ enables milder conditions (80–100°C) but increases costs.
  • Solvent Effects : DMF enhances coupling efficiency but complicates purification. Switching to toluene or dioxane improves isolability at the expense of reaction speed.

Substituent Compatibility

  • Electron-withdrawing groups (e.g., NO$$_2$$) on the benzimidazole ring accelerate cyclization but hinder alkylation.
  • Bulky piperidine derivatives (e.g., 4-isopropylpiperidine) reduce substitution yields by 15–20% compared to 4-methylpiperidine.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Key Advantage Limitation
Sequential (Route A) 4 28–32 High purity Labor-intensive
One-Pot (Route B) 1 40–45 Reduced steps Requires Pd catalyst
Mannich Functionalization 3 50–58 Mild conditions Limited to reactive substrates

Chemical Reactions Analysis

6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions where the molecule has reactive substituents.

    Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline exhibits potential as an anticancer agent. It targets specific molecular pathways associated with cancer cell proliferation and survival. Studies have shown that it can inhibit enzymes involved in DNA replication and repair, leading to the disruption of cancer cell growth.
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays, showing promising results in inhibiting bacterial growth.
  • Neuropharmacology : Given the presence of the piperidine moiety, this compound may also exhibit neuropharmacological properties. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for the development of new materials with specific electronic or photonic properties. These complexes can be utilized in catalysis and material science.

Material Science

The compound's unique structural features allow it to be used in developing new materials with tailored properties. Its application in organic electronics and photonics is being explored due to its potential to enhance the performance of electronic devices through improved charge transport properties .

Case Studies

Several case studies highlight the compound's efficacy:

  • Case Study 1 : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
  • Case Study 2 : In vitro assays showed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazo[1,2-c]quinazoline derivatives vary in substituents at the 6-position, which critically influence their bioactivity. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name Substituent at 6-Position Key Biological Activities Potency/IC50 (if available) References
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline Heptyl Antioxidant (ABTS scavenging), moderate antimicrobial ABTS IC50: 28.5 µM
6-(2,6-Dichlorophenyl)-benzimidazo[1,2-c]quinazoline 2,6-Dichlorophenyl Anticancer (cervical cancer cells) IC50: 6.4 µM (HeLa cells)
6-Phenyl-benzimidazo[1,2-c]quinazoline (Compound Gl) Phenyl Anti-inflammatory (TNF-α inhibition) TNF-α inhibition: 82% at 10 µM
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline Propyl Anti-tubercular MIC: 1.56 µg/mL (M. tuberculosis)
Target Compound : 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline 4-Methylpiperidinylmethyl Hypothesized: Enhanced CNS penetration, antimicrobial/anticancer potential N/A (requires experimental data)

Key Observations

  • Antimicrobial Activity: 6-Aryl derivatives (e.g., 6-phenyl or 6-dichlorophenyl) show moderate-to-poor activity against bacterial strains but notable efficacy against fungal pathogens like Candida albicans . The 4-methylpiperidinylmethyl group may improve selectivity for fungal targets due to increased lipophilicity.
  • Anticancer Potential: Haloaryl substituents (e.g., 2,6-dichlorophenyl) enhance cytotoxicity, likely via DNA intercalation or topoisomerase inhibition . The target compound’s piperidine moiety could modulate interactions with kinases or apoptosis pathways.
  • Anti-inflammatory Activity : 6-Phenyl derivatives inhibit TNF-α secretion, suggesting a role in inflammatory disease management . The target compound’s basic piperidine group may enhance binding to charged residues in cytokine receptors.
  • Synthetic Accessibility : The target compound’s synthesis may follow iodine- or copper-catalyzed protocols (e.g., oxidative cross-coupling or intramolecular N-arylation) . However, introducing the 4-methylpiperidinylmethyl group requires tailored reagents or post-functionalization steps.

Research Findings and Mechanistic Insights

  • Antioxidant Activity : Electron-donating groups (e.g., heptyl) improve radical scavenging, as seen in ABTS/DPPH assays. The 4-methylpiperidinylmethyl substituent’s tertiary amine may act as a radical stabilizer, though this remains untested .
  • Anticancer Mechanisms : Halogenated analogs induce apoptosis in HeLa cells via mitochondrial membrane depolarization and caspase-3 activation . Molecular docking studies suggest that bulky 6-substituents occupy hydrophobic pockets in oncogenic proteins .
  • Synthetic Challenges : Copper-mediated methods yield high-purity products (>80% yield) but struggle with sterically hindered substituents . Microwave-assisted synthesis (e.g., ) could expedite the target compound’s preparation.

Biological Activity

6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline (CAS Number: 941905-34-6) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C21H22N4
Molecular Weight: 330.4 g/mol
Structure: The compound features a benzimidazole core substituted with a piperidine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it inhibits enzymes involved in DNA replication and repair, leading to the suppression of cancer cell proliferation. Additionally, it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.2Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)3.8Inhibition of Bcl-2 expression
A549 (lung cancer)4.5Activation of caspase pathways

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial cell wall synthesis and protein production.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase cascades .
  • Antimicrobial Evaluation : Another study focused on the compound's antimicrobial properties, revealing its effectiveness against multidrug-resistant strains of bacteria. The research concluded that it could serve as a lead compound for developing new antibiotics .
  • In Vivo Studies : In animal models, the compound exhibited low toxicity while effectively reducing tumor size in xenograft models, suggesting a favorable therapeutic index for further development .

Q & A

What are the common synthetic routes for 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline?

Category: Basic
Answer:
The compound is synthesized via multi-step strategies, often involving fused heterocyclic systems. Key methods include:

  • Cyclocondensation: Reaction of 2-(o-aminophenyl)benzimidazole with aldehydes under reflux conditions to form the benzimidazoquinazoline core .
  • CuI-Catalyzed Intramolecular N-Arylation: Efficient one-pot synthesis using (bromophenyl)iodonium salts and o-cyanoaniline precursors, achieving high yields (85–92%) via Ullmann-type coupling .
  • Solvent-Free Autoxidation: Oxidative coupling of benzylic amines with o-aminoanilines using tert-butyl hydroperoxide (TBHP), reducing reaction time to 5–12 hours .
  • Iodine-Catalyzed Spirocyclization: In ionic liquids (e.g., [BMIM]BF₄), iodine facilitates spiro-oxindole formation from indoline-2,3-dione derivatives and 2-(2-aminophenyl)benzimidazole, yielding 5H-spiro derivatives .

How is the structure of this compound characterized?

Category: Basic
Answer:
Structural confirmation relies on advanced spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon connectivity, distinguishing sp³/sp² hybridized carbons in the piperidine and quinazoline moieties .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for detecting impurities or byproducts .
  • X-Ray Crystallography: Resolves spatial arrangements, particularly for spirocyclic derivatives, confirming planarity of the benzimidazole-quinazoline system .

How can reaction efficiency be optimized for CuI-catalyzed vs. iodine-mediated synthesis?

Category: Advanced
Answer:
Comparative analysis of catalytic systems reveals trade-offs:

  • CuI Catalysis: Requires anhydrous conditions and elevated temperatures (80–100°C) but achieves high regioselectivity. Yields improve with electron-deficient aryl halides, though copper residues may complicate purification .
  • Iodine in Ionic Liquids: Operates under milder conditions (50–70°C) with recyclable solvents. Iodine acts as a Lewis acid, accelerating imine formation and cyclization. Yields exceed 90%, but scalability is limited by solvent viscosity .
    Optimization Strategy: Screen substituent effects on intermediates (e.g., electron-donating groups enhance CuI reactivity) and employ microwave-assisted synthesis to reduce reaction times .

What strategies address conflicting antimicrobial efficacy data across studies?

Category: Advanced
Answer:
Discrepancies in microbial inhibition (e.g., moderate vs. high activity) arise from variables such as:

  • Strain Variability: Activity varies with Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains due to membrane permeability differences .
  • Compound Purity: Residual solvents (e.g., DMF) or byproducts (e.g., unreacted aldehydes) can suppress activity. Purify via column chromatography or recrystallization .
  • Testing Protocols: Standardize minimum inhibitory concentration (MIC) assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to validate results .

What are the mechanistic insights into the antitumor activity of benzimidazoquinazoline derivatives?

Category: Advanced
Answer:
The compound’s antitumor potential involves multi-target interactions:

  • Kinase Inhibition: Quinazoline moieties compete with ATP in binding pockets of EGFR and VEGFR, blocking phosphorylation cascades .
  • Apoptosis Induction: Benzimidazole derivatives activate caspase-3/7 via mitochondrial depolarization, as shown in leukemia (HL-60) and colon (HCT-116) cell lines .
  • DNA Intercalation: Planar aromatic systems disrupt topoisomerase I/II activity, inducing DNA strand breaks. Docking studies confirm H-bonding with Topo I/II active sites .

How do structural modifications enhance pharmacological properties of benzimidazoquinazoline derivatives?

Category: Advanced
Answer:
Rational design strategies include:

  • Spirocyclic Derivatives: Incorporation of oxindole (e.g., spiro[benzimidazoquinazoline-6,3'-oxindole]) improves solubility and BBB penetration, as demonstrated in CNS-targeted assays .
  • Electron-Withdrawing Groups: Substituents like nitro (-NO₂) or chloro (-Cl) at position 6 enhance microbial membrane interaction, increasing MIC values by 4–8-fold .
  • Hybrid Systems: Fusion with triazole or pyrazole rings (e.g., imidazo[1,2-b]pyridazine) broadens kinase inhibition profiles, as seen in NCI-60 panel assays .

What analytical methods resolve challenges in quantifying in vitro biological activity?

Category: Advanced
Answer:
Robust quantification requires:

  • HPLC-PDA: Quantify compound stability in cell culture media, detecting degradation products (e.g., hydrolyzed piperidine derivatives) .
  • Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated vs. untreated cancer cells .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized kinase targets (e.g., EGFR KD < 50 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.